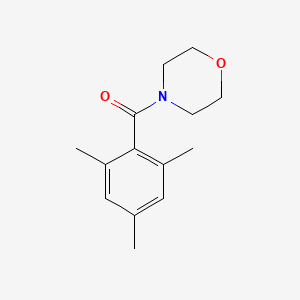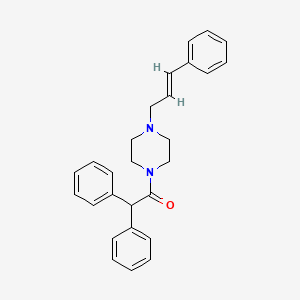![molecular formula C25H19N3O4S B5347783 2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5347783.png)
2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline, also known as IND-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IND-1 is a potent inhibitor of the enzyme matrix metalloproteinase-2 (MMP-2), which is involved in the degradation of extracellular matrix proteins.
Mécanisme D'action
2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline exerts its effects by inhibiting the activity of MMP-2, which is involved in the degradation of extracellular matrix proteins. MMP-2 is overexpressed in various diseases, including cancer, cardiovascular disease, and neurological disorders. By inhibiting MMP-2 activity, this compound reduces the degradation of extracellular matrix proteins and prevents the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound inhibits the invasion and metastasis of tumor cells by reducing the activity of MMP-2. In cardiovascular disease, this compound reduces the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neurological disorders, this compound reduces oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline in lab experiments is its potent inhibitory activity against MMP-2. Additionally, this compound has been shown to have low toxicity and good bioavailability. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
Orientations Futures
There are several future directions for the study of 2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline. One potential direction is the development of more efficient synthesis methods for this compound, which may increase its availability and reduce its cost. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, cardiovascular disease, and neurological disorders. Finally, the development of more potent and specific MMP-2 inhibitors, including this compound, may lead to the development of novel therapeutics for these diseases.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline involves a multi-step process that includes the reaction of indole-3-acetic acid with 2-nitrobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting dihydroquinoline with vinylsulfone, resulting in the formation of this compound.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. This compound has been shown to inhibit the activity of MMP-2, which is involved in the progression of cancer by promoting tumor invasion and metastasis. This compound has also been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-1-[(E)-2-(4-nitrophenyl)ethenyl]sulfonyl-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c29-28(30)20-12-9-18(10-13-20)15-16-33(31,32)27-24-8-4-1-5-19(24)11-14-25(27)22-17-26-23-7-3-2-6-21(22)23/h1-17,25-26H/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOHJOYCEFKTEK-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(N2S(=O)(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylacrylamide](/img/structure/B5347705.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5347719.png)
![3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5347721.png)
![(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)

![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5347761.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5347771.png)
![methyl 7-methyl-3-oxo-5-(2-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347780.png)
![1-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5347790.png)
